molecular formula C8H17NO B14490235 (4E)-4-(tert-Butylimino)butan-1-ol CAS No. 63246-74-2

(4E)-4-(tert-Butylimino)butan-1-ol

Cat. No.: B14490235
CAS No.: 63246-74-2
M. Wt: 143.23 g/mol
InChI Key: SRRBXVXVPZZTSC-UHFFFAOYSA-N
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Description

(4E)-4-(tert-Butylimino)butan-1-ol is an organic compound featuring a hydroxyl group at the first carbon and a tert-butylimino group at the fourth carbon of a butanol backbone. The stereospecific (4E) configuration indicates the spatial arrangement of the imine group, which influences its chemical reactivity and biological interactions.

Properties

CAS No.

63246-74-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-tert-butyliminobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2,3)9-6-4-5-7-10/h6,10H,4-5,7H2,1-3H3

InChI Key

SRRBXVXVPZZTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dendalone 3-Hydroxybutyrate

  • Structural Similarities: Both compounds share a butanol backbone. The relative configuration of protons and coupling constants in (4E)-4-(tert-Butylimino)butan-1-ol aligns with dendalone 3-hydroxybutyrate, as inferred from NOESY correlations and optical rotation comparisons .
  • Key Differences: Dendalone 3-hydroxybutyrate contains a 3-hydroxybutyrate ester instead of a tert-butylimino group, leading to distinct electronic properties and reactivity.

4-(n-Heptyloxy)butan-1-ol

  • Functional Group Comparison : Both compounds possess a hydroxyl group, but 4-(n-heptyloxy)butan-1-ol has an ether-linked heptyl chain instead of an imine. This structural variation reduces polarity, enhancing volatility for pheromone activity .
  • Biological Activity : 4-(n-Heptyloxy)butan-1-ol acts as an aggregation pheromone in beetles, whereas the imine group in the target compound may confer different bioactivity, such as enzyme inhibition or metal chelation.

4-(Butylamino)butan-1-ol

  • Substituent Impact: Replacing the tert-butylimino group with a butylamino group increases basicity due to the primary amine. This alters solubility (e.g., higher water solubility at physiological pH) and safety profiles, as 4-(butylamino)butan-1-ol requires strict respiratory safety protocols .
  • Applications: Amino-alcohols like 4-(butylamino)butan-1-ol are intermediates in pharmaceutical synthesis, whereas imine-containing compounds may serve as ligands or catalysts.

Methodological Insights for Structural Comparison

Graph-theoretical methods are critical for comparing compounds like this compound with analogs, as bit-represented vectors or SMILES strings may overlook stereochemical details. For instance, the (4E) configuration’s spatial arrangement is better captured via graph isomorphism algorithms, despite computational complexity .

4-(Propan-2-ylamino)butan-1-ol

  • Market data suggest rising demand for amino-alcohols in agrochemicals .

4-[(4-Methylphenyl)amino]butan-1-ol

  • Applications: The aromatic amino group enables use in drug design (e.g., kinase inhibitors). In contrast, the tert-butylimino group in this compound may favor coordination chemistry or stability under acidic conditions .

Data Tables

Table 1: Structural and Functional Properties

Compound Functional Groups Key Applications CAS Number
This compound Hydroxyl, tert-butylimino Research (potential ligand) Not provided
Dendalone 3-Hydroxybutyrate Hydroxyl, ester Natural product isolation Not provided
4-(n-Heptyloxy)butan-1-ol Hydroxyl, ether Pheromone blend Not provided
4-(Butylamino)butan-1-ol Hydroxyl, primary amine Pharmaceutical intermediate 4543-95-7

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